2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)
CAS No.:
Cat. No.: VC13348721
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2O2 |
|---|---|
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | (5S)-5-ethylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 |
| Standard InChI Key | RSBRXBZGVHQUJK-VKHMYHEASA-N |
| Isomeric SMILES | CC[C@H]1C(=O)NC(=O)N1 |
| SMILES | CCC1C(=O)NC(=O)N1 |
| Canonical SMILES | CCC1C(=O)NC(=O)N1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemistry
The systematic name 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) denotes a hydantoin derivative substituted with an ethyl group at the 5-position, with (5S) indicating the absolute configuration of the chiral center. Hydantoins are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4 . The 5-position is typically disubstituted in biologically active hydantoins (e.g., phenytoin: 5,5-diphenylhydantoin), making the monosubstituted 5-ethyl variant rare. The (5S) configuration likely influences its metabolic stability and receptor interactions, as stereochemistry is critical in drug-enzyme binding .
Molecular and Structural Data
Comparative analysis of related compounds reveals key structural parallels:
The hydroxyl group in the 2-hydroxyphenyl variant increases polarity and molecular weight compared to the phenyl-substituted analog . The absence of a second substituent in the queried compound suggests potential synthetic challenges, as most hydantoins require two groups at the 5-position for stability.
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting Point: The phenyl-substituted analog melts at 195–200°C, suggesting high crystallinity . Hydroxyl groups (as in 2-hydroxyphenyl derivatives) may lower melting points due to hydrogen bonding.
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Solubility: Hydantoins are generally sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO). The hydroxyl group in 5-ethyl-5-(2-hydroxyphenyl)hydantoin enhances water solubility compared to non-polar analogs .
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Stability: Hydantoins are stable under ambient conditions but may degrade under strong acids or bases due to ring-opening reactions.
Pharmacological and Biochemical Insights
Cytochrome P450 Interactions
5-Ethyl-5-phenylhydantoin (rac N-Desmethyl Mephenytoin) is a known substrate and inhibitor of CYP2C19 and CYP2C9, enzymes critical in drug metabolism . Studies show:
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